molecular formula C24H26F2N4S2 B2860338 1-(4-Fluorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea CAS No. 863017-85-0

1-(4-Fluorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea

Cat. No.: B2860338
CAS No.: 863017-85-0
M. Wt: 472.62
InChI Key: JUPBSRPLIQMFOF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a useful research compound. Its molecular formula is C24H26F2N4S2 and its molecular weight is 472.62. The purity is usually 95%.
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Biological Activity

The compound 1-(4-Fluorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thioureas are known for their potential in drug development, exhibiting various pharmacological effects including anticancer, antibacterial, and antiviral properties.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : Thiourea group
  • Substituents :
    • 4-Fluorophenyl
    • Piperazine ring with a 2-fluorophenyl substituent
    • Thiophene moiety

This unique combination of functional groups contributes to its biological activity.

Anticancer Activity

Recent studies indicate that thiourea derivatives, including the compound , exhibit significant anticancer properties. The mechanism involves targeting specific molecular pathways that regulate cancer cell proliferation and apoptosis.

  • Case Study : A study reported that related thiourea compounds demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines, including pancreatic and breast cancer cells . This suggests that our compound may possess similar efficacy.

Antimicrobial Properties

Thiourea derivatives have shown promising results against a range of pathogens.

  • Research Findings : In vitro tests have demonstrated that certain thiourea derivatives inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The compound's structural features likely enhance its interaction with bacterial targets, leading to effective antimicrobial action .

Antiviral Activity

The antiviral potential of thioureas has also been explored, particularly against viral infections like HIV.

  • Mechanism : Thioureas may inhibit viral replication by interfering with the viral life cycle at various stages. Studies have shown that some derivatives can inhibit viral entry or replication, although specific data on this compound is limited .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiourea derivatives.

Feature Effect on Activity
Presence of FluorineIncreases lipophilicity and membrane permeability
Piperazine RingEnhances binding affinity to biological targets
Thiophene MoietyContributes to electronic properties affecting reactivity

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F2N4S2/c1-17(27-24(31)28-19-10-8-18(25)9-11-19)23(22-7-4-16-32-22)30-14-12-29(13-15-30)21-6-3-2-5-20(21)26/h2-11,16-17,23H,12-15H2,1H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPBSRPLIQMFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=S)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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